![molecular formula C15H8ClF3N2O2 B2556741 6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 477859-08-8](/img/structure/B2556741.png)
6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative. Benzoxazinones are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring . The trifluoromethyl group (CF3) is a common substituent in organic chemistry known for its high electronegativity and the stability it confers to molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzoxazinone core, with the chlorine atom at the 6-position, and the 4-(trifluoromethyl)aniline group at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating aniline group . The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Aplicaciones Científicas De Investigación
Antihypertensive Activity
A study conducted by Clark et al. (1983) explored the synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. The compounds were evaluated for their antihypertensive properties in spontaneously hypertensive rats, and the most active compound was identified as dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. The study aimed to understand the structure-activity relationships within this compound series, suggesting a potential application in managing hypertension Clark et al., 1983.
Hypolipidemic Properties
Fenton et al. (1989) researched hypolipidemic 2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-ones, examining their structure-activity relationships as high-density lipoprotein elevators. The study revealed that derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position showed hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties. The findings indicate that these compounds, particularly 6-bromo-2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-one, may have therapeutic potential in lipid alteration and cardiovascular health management Fenton et al., 1989.
Anticonvulsant Potential
Kruse and Kuch (1985) evaluated the anticonvulsant potential of 6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine (etifoxine) in mice compared to valproate, phenytoin, and clobazam. The study demonstrated that etifoxine blocked both tonic and clonic seizures and was notably more potent than valproate. The findings indicate a marked anticonvulsive potential for etifoxine, particularly for grand mal-type epileptic disorders Kruse & Kuch, 1985.
Inhibition of Human Leukocyte Elastase
Uejima et al. (1993) synthesized and investigated derivatives of 5-methyl-4H-3,1-benzoxazin-4-one as specific inhibitors of human leukocyte elastase (HLE). The compounds TEI-5624 and TEI-6344 exhibited potent and highly specific inhibition of HLE, suggesting therapeutic potential for HLE-mediated diseases such as pulmonary emphysema and adult respiratory distress syndrome Uejima et al., 1993.
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the biological target it interacts with. If it’s intended for use in materials science or another field, its mechanism of action would depend on the specific application .
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-2-[4-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-9-3-6-12-11(7-9)13(22)23-14(21-12)20-10-4-1-8(2-5-10)15(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLRDSARRJQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

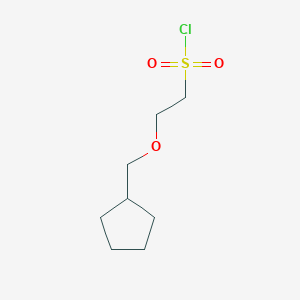
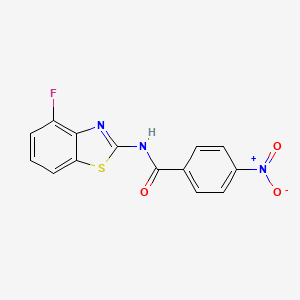
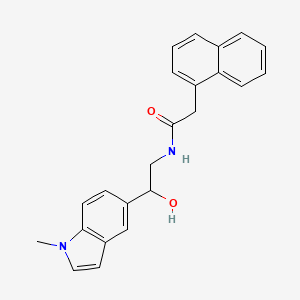
![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2556662.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide](/img/structure/B2556664.png)
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)
![2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556672.png)
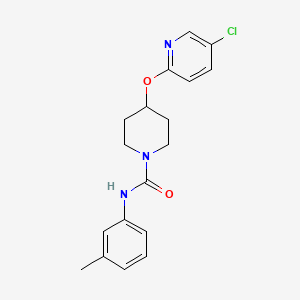
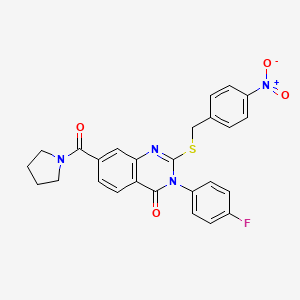
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)

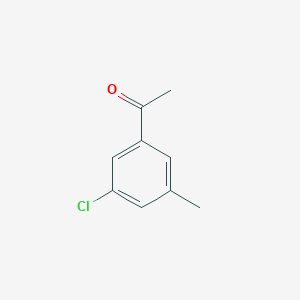
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)